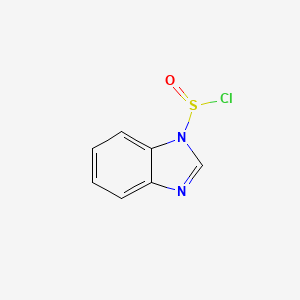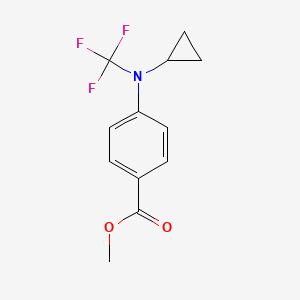
1H-Benzimidazole-1-sulfinylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-1-sulfinylchloride is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological activities The structure of this compound consists of a benzene ring fused to an imidazole ring, with a sulfinyl chloride group attached to the nitrogen atom of the imidazole ring
Vorbereitungsmethoden
1H-Benzimidazole-1-sulfinylchloride can be synthesized through several synthetic routes. One common method involves the reaction of benzimidazole with thionyl chloride (SOCl2) in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound. Another method involves the use of chlorosulfonic acid (HSO3Cl) as a reagent, which reacts with benzimidazole to produce the desired compound.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters can significantly impact the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1H-Benzimidazole-1-sulfinylchloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The sulfinyl chloride group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The sulfinyl chloride group can be reduced to form sulfenyl derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfinyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, or thiols, to form corresponding sulfinyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield 1H-Benzimidazole-1-sulfonylchloride.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-1-sulfinylchloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Benzimidazole derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to inhibit various enzymes and biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the development of new drugs targeting specific diseases.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-1-sulfinylchloride involves its interaction with molecular targets and pathways within biological systems. The sulfinyl chloride group can react with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of biological pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-1-sulfinylchloride can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-1-sulfonylchloride: Similar to this compound but with a sulfonyl group instead of a sulfinyl group. It exhibits different reactivity and biological properties.
1H-Benzimidazole-1-thiol: Contains a thiol group instead of a sulfinyl chloride group. It has distinct chemical and biological activities.
2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position of the benzimidazole ring, leading to diverse chemical and biological properties.
Eigenschaften
CAS-Nummer |
76113-66-1 |
|---|---|
Molekularformel |
C7H5ClN2OS |
Molekulargewicht |
200.65 g/mol |
IUPAC-Name |
benzimidazole-1-sulfinyl chloride |
InChI |
InChI=1S/C7H5ClN2OS/c8-12(11)10-5-9-6-3-1-2-4-7(6)10/h1-5H |
InChI-Schlüssel |
CSFFRLZLOYZDHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951141.png)


![6H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B13951152.png)
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951155.png)

![2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B13951168.png)






